2-Amino-2-(2-bromo-4-(trifluoromethyl)phenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2-bromo-4-(trifluoromethyl)phenyl)ethan-1-ol is an organic compound with a complex structure that includes a bromine atom, a trifluoromethyl group, and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-bromo-4-(trifluoromethyl)phenyl)ethan-1-ol typically involves multi-step organic reactions. One common method involves the bromination of a precursor compound followed by the introduction of the trifluoromethyl group and the amino alcohol moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with safety standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-bromo-4-(trifluoromethyl)phenyl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-Amino-2-(2-bromo-4-(trifluoromethyl)phenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-bromo-4-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and potentially lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromobenzotrifluoride
- 4-Bromo-2-(trifluoromethyl)aniline
- 3-Amino-4-bromobenzotrifluoride
Uniqueness
Compared to similar compounds, 2-Amino-2-(2-bromo-4-(trifluoromethyl)phenyl)ethan-1-ol is unique due to the presence of the amino alcohol moiety, which can impart different chemical and biological properties
Properties
Molecular Formula |
C9H9BrF3NO |
---|---|
Molecular Weight |
284.07 g/mol |
IUPAC Name |
2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9BrF3NO/c10-7-3-5(9(11,12)13)1-2-6(7)8(14)4-15/h1-3,8,15H,4,14H2 |
InChI Key |
PCRQGNMBEPKXEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.